4-((2-Hydroxyethyl)amino)-3-nitrophenol

Übersicht

Beschreibung

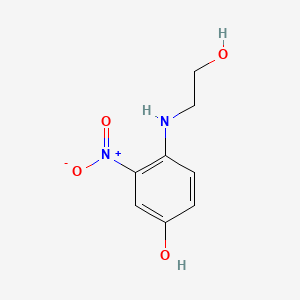

4-((2-Hydroxyethyl)amino)-3-nitrophenol: is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO2) and a phenolic hydroxyl group (-OH) on a benzene ring, along with a hydroxyethylamino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol typically involves the nitration of phenolic compounds followed by the introduction of the hydroxyethylamino group. One common method is as follows:

Nitration: Phenol is nitrated using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) to produce 4-nitrophenol.

Amination: The 4-nitrophenol is then reacted with 2-aminoethanol in the presence of a catalyst such as sodium hydroxide (NaOH) to introduce the hydroxyethylamino group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Large quantities of phenol are nitrated using industrial nitration units.

Continuous Amination: The nitrated product is continuously fed into reactors where it reacts with 2-aminoethanol under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-((2-Hydroxyethyl)amino)-3-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4).

Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Reduction: 4-((2-Hydroxyethyl)amino)-3-aminophenol.

Oxidation: 4-((2-Hydroxyethyl)amino)-3-nitroquinone.

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

Intermediate in Drug Synthesis

4-((2-Hydroxyethyl)amino)-3-nitrophenol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in chemical reactions that yield bioactive molecules. For example, it is used in the production of certain analgesics and anti-inflammatory drugs due to its ability to modify pharmacological properties.

Case Study: Synthesis of Analgesics

A study demonstrated the effectiveness of this compound in synthesizing a new class of analgesics. The compound was reacted with various acylating agents to produce derivatives with enhanced efficacy and reduced side effects compared to traditional pain relievers. This research highlights the compound's potential in developing safer pharmaceuticals.

Chemical Industry

Dyes and Pigments Production

In the chemical industry, this compound is primarily utilized for producing dyes and pigments. Its ability to impart color makes it valuable in manufacturing hair dyes, textile dyes, and other colorants.

| Application | Description |

|---|---|

| Hair Dyes | Used as a colorant in permanent and semi-permanent formulations. |

| Textile Dyes | Provides vibrant colors for fabrics and materials. |

| Colorants | Employed in various consumer products for aesthetic appeal. |

Market Trends

The demand for this compound in the dye industry is expected to grow due to increasing consumer preferences for high-quality colorants in textiles and cosmetics .

Research and Development

Reagent and Catalyst

In research laboratories, this compound is frequently employed as a reagent or catalyst in chemical reactions. Its reactivity allows it to facilitate various transformations, making it a valuable tool for chemists.

Case Study: Catalytic Reactions

A recent study explored the use of this compound as a catalyst in organic synthesis. It was found to enhance reaction rates significantly while maintaining selectivity for desired products. This application underscores its importance in advancing synthetic methodologies.

Safety Assessments

While this compound has numerous applications, safety assessments highlight potential risks associated with its use, particularly in cosmetic formulations.

Toxicity Studies

Research indicates that this compound can act as a skin sensitizer when used in hair dyes, necessitating careful regulation . The Local Lymph Node Assay (LLNA) revealed an estimated concentration required for sensitization at 0.07%, indicating a need for caution during formulation .

Wirkmechanismus

The mechanism of action of 4-((2-Hydroxyethyl)amino)-3-nitrophenol involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.

Antioxidant Activity: It can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

4-Amino-3-nitrophenol: Similar structure but with an amino group instead of a hydroxyethylamino group.

4-((2-Hydroxyethyl)amino)-2-nitrophenol: Similar structure but with the nitro group in a different position.

Uniqueness: 4-((2-Hydroxyethyl)amino)-3-nitrophenol is unique due to the presence of both a hydroxyethylamino group and a nitro group on the same benzene ring, which imparts distinct chemical and biological properties. Its combination of functional groups makes it versatile for various applications in research and industry.

Biologische Aktivität

4-((2-Hydroxyethyl)amino)-3-nitrophenol, also known as HEANP, is a chemical compound that has garnered attention for its biological activity, particularly in the context of skin sensitization and potential toxicity. This article explores the biological effects, mechanisms of action, and relevant research findings associated with HEANP.

- Chemical Formula : C₈H₁₀N₂O₄

- CAS Number : 65235-31-6

- Molecular Weight : 186.18 g/mol

Skin Sensitization

HEANP is classified as an extreme skin sensitizer. According to studies, it can trigger significant immune responses even at very low concentrations. The estimated effective concentration (EC3 value) required to induce a three-fold increase in lymphocyte proliferation is approximately 0.07%. This finding highlights the compound's potential to cause allergic reactions upon dermal exposure.

Developmental Toxicity

Research indicates that high doses of HEANP may lead to adverse effects on fetal development in animal models. These findings raise concerns regarding its use in consumer products, particularly those applied to the skin, such as hair dyes .

The mechanism by which HEANP exerts its biological effects involves several pathways:

- Electrophilic Substitution : The compound can undergo electrophilic substitution reactions at the aromatic ring, particularly at the ortho and para positions relative to the amino group.

- Reduction Reactions : The nitro group in HEANP can be reduced to an amino group under suitable conditions, potentially altering its biological activity.

- Metal Ion Complexation : HEANP can form complexes with metal ions, which may influence its color and stability, making it useful in dye formulations.

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of HEANP:

- Local Lymph Node Assay (LLNA) : Significant stimulation indices were observed in LLNA studies conducted on mice, indicating a strong potential for sensitization upon dermal exposure.

- Dermal Absorption Studies : In studies involving human skin membranes, it was found that a substantial percentage of HEANP was removed shortly after application, suggesting limited absorption but significant potential for skin irritation .

Case Studies

Regulatory Status

Due to its sensitization potential and associated risks, the use of HEANP is restricted in cosmetic products within the European Union. Regulatory bodies have highlighted concerns regarding allergic reactions and skin irritation among consumers .

Eigenschaften

IUPAC Name |

4-(2-hydroxyethylamino)-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c11-4-3-9-7-2-1-6(12)5-8(7)10(13)14/h1-2,5,9,11-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKLYBMQAHYULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215536 | |

| Record name | 4-((2-Hydroxyethyl)amino)-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65235-31-6 | |

| Record name | 4-[(2-Hydroxyethyl)amino]-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65235-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((2-Hydroxyethyl)amino)-3-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065235316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-Hydroxyethyl)amino)-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2-hydroxyethyl)amino]-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-P-HYDROXYETHYLAMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIP2J155AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the limit of quantification (LOQ) for 4-((2-Hydroxyethyl)amino)-3-nitrophenol in hair dye analysis?

A: The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision []. For this compound, the established LOQ is 5 mg/kg in hair dyes using the described HPLC method []. This means that the method can reliably detect and quantify this specific aminophenol at concentrations as low as 5 mg/kg in hair dye samples. This is important for regulatory purposes and ensuring consumer safety, as it allows for the monitoring and control of potentially harmful substances in consumer products.

Q2: Can you describe the analytical method used to determine the presence of this compound in hair dyes?

A: The research employed a high-performance liquid chromatography (HPLC) method for the simultaneous determination of 11 aminophenols, including this compound, in hair dye products []. Here's a summarized breakdown:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.